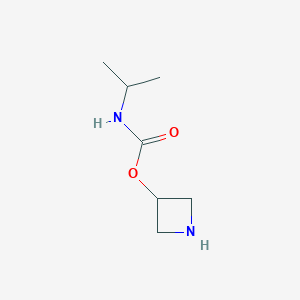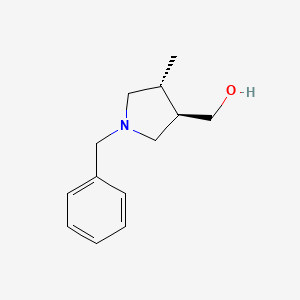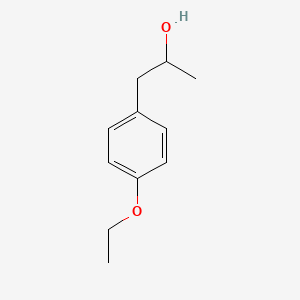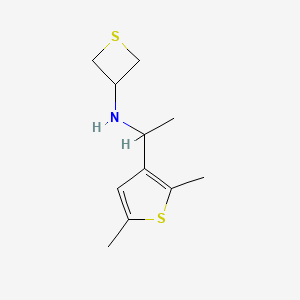![molecular formula C9H8ClN3O2 B13003002 Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250997-06-8](/img/structure/B13003002.png)
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazine rings in its structure makes it a valuable scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of heterocyclic amines with electrophiles. One common method is a two-step one-pot synthesis. In the first step, 2-aminopyridine derivatives react with N,N-dimethylformamide dimethyl acetate to produce intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate in the same flask without isolation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrazine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly for developing treatments for infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, making it effective against certain infections. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds have similar structures but differ in the position and type of substituents, leading to different biological activities.
Imidazo[1,2-a]quinoxalines: These compounds also share a similar core structure but have additional fused rings, which can enhance their biological properties.
Pyrrolopyrazine derivatives: These compounds have a different ring structure but share some chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique biological activities and chemical reactivity.
Propiedades
Número CAS |
1250997-06-8 |
|---|---|
Fórmula molecular |
C9H8ClN3O2 |
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-5-11-4-7(10)13(6)8/h3-5H,2H2,1H3 |
Clave InChI |
PIMMQTGIEFIFKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2N1C(=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



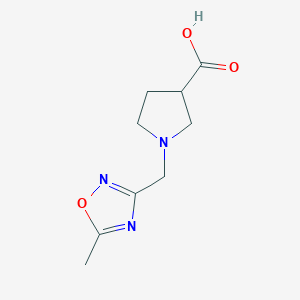
![2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13002952.png)
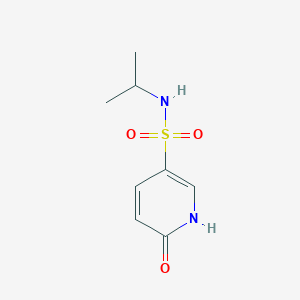
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)
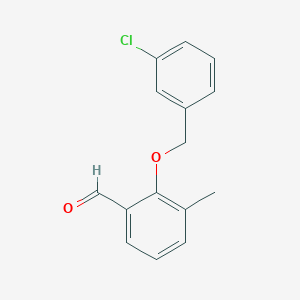
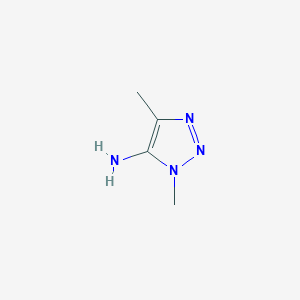
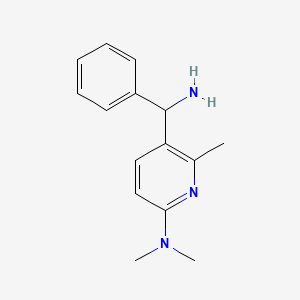

![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
